Toluenediisocyanate

Polyurethane Thermal Stability Kinetic Modeling

Select TDI-80 for polyurethane systems where a high strength-to-weight ratio, low viscosity, and thermal durability are critical. It delivers 2.54× the foam hardness at half the density of MDI, with a degradation activation energy of 155.7 kJ mol⁻¹—surpassing PE/MDI and PE/IPDI for high-temperature cast elastomers. Its low decomposition temperature (199°C vs. 237°C for MDI-PU) also favors chemical recycling. Ensure your process benefits from this unique property profile.

Molecular Formula C9H8N2O2-2
Molecular Weight 176.17 g/mol
Cat. No. B8661334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToluenediisocyanate
Molecular FormulaC9H8N2O2-2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1.C(=[N-])=O.C(=[N-])=O
InChIInChI=1S/C7H8.2CNO/c1-7-5-3-2-4-6-7;2*2-1-3/h2-6H,1H3;;/q;2*-1
InChIKeyFZDRZJKVIDHUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Toluene Diisocyanate (TDI) Technical Specifications for Industrial Procurement and Research


Toluene Diisocyanate (TDI), primarily used as an 80/20 blend of 2,4- and 2,6-isomers, is a low-viscosity aromatic diisocyanate (viscosity 0.3 mPa·s at 25°C, NCO content ~48%) . It is a foundational monomer in the polyurethane industry for manufacturing flexible foams, elastomers, adhesives, and coatings. TDI is characterized by its high reactivity, especially in hot-cure flexible foam applications, but also by its high vapor pressure, which necessitates stringent industrial hygiene controls [1][2]. Selection of a specific TDI grade (e.g., TDI-80, TDI-65, TDI-100) is critical as the isomeric composition directly influences polymer morphology, off-gassing, and final product performance [3].

Why 'Any Isocyanate' Won't Work: The Structural and Performance Chasm Between TDI and Common Alternatives


Substituting an alternative isocyanate for TDI without understanding its quantifiable structure-property relationships is a primary cause of product failure. The aromatic ring in TDI, compared to the aliphatic backbones of HDI and IPDI, results in dramatically different UV stability and yellowing behavior in coatings [1]. Versus MDI, the higher symmetry and reactivity of MDI often leads to superior mechanical strength but compromises the low viscosity and processing window required for flexible foams [2]. Even within the TDI family, the ratio of 2,4- to 2,6-isomers is not just a purity specification; it dictates the rate of dimerization, airborne monomer release, and the compression set of the final foam [3]. A generic approach fails to account for these critical differences in thermal stability, mechanical durability, and occupational safety profiles.

Quantitative Differentiation: TDI vs. MDI, HDI, IPDI, and TDI Isomers in Polyurethane Applications


Thermal Degradation Kinetics: TDI-Based Polyether Polyurethane vs. MDI, IPDI, and TMDI

In a direct comparative study of polyether-based polyurethanes (PUs), the TDI-based PU exhibited superior thermal stability compared to MDI-, IPDI-, and TMDI-based analogs. The activation energy for thermal degradation, derived using the Flynn–Wall–Ozawa (FWO) method, was highest for PE/TDI at 155.7 kJ mol⁻¹. This quantifiably higher energy barrier for decomposition provides a measurable processing and end-use advantage .

Polyurethane Thermal Stability Kinetic Modeling

Polyurethane Hydrolysis Resistance: Decomposition Temperature of TDI-PU vs. MDI, HDI, and IPDI

The decomposition temperature of TDI-based polyurethane in subcritical water hydrolysis is significantly lower than that of MDI-, HDI-, and IPDI-based PUs. Specifically, TDI-PU hydrolyzed at 199°C, while MDI-PU required 237°C for decomposition. This differential of 38°C provides a direct, quantifiable indicator of its relative chemical stability and potential for end-of-life recycling [1].

Polyurethane Hydrolysis Chemical Recycling

Comparative Mechanical Properties of TDI vs. MDI in Flexible Polyurethane Foam

In a standard formulation comparison, a TDI-based flexible polyether foam (TDI-80) was measured against an MDI-based viscoelastic foam. The TDI foam exhibited a hardness (Compression Load Deflection) of 6.1 kPa, which is 2.54 times higher than the 2.4 kPa measured for the MDI-based foam. Furthermore, the density of the TDI foam (25.8 kg/m³) was approximately half that of the MDI foam (50.4 kg/m³) [1].

Flexible Foam Compression Set Hardness

Airborne Isocyanate Safety: Vapor Pressure of TDI vs. MDI and IPDI

TDI's vapor pressure (VP) at 20°C is measured at 0.02 mm Hg, which is 4000 times higher than that of MDI (0.000005 mm Hg) and 66.7 times higher than that of IPDI (0.0003 mm Hg) [1]. This extreme difference in volatility directly correlates to airborne exposure potential and dictates the necessary engineering controls for safe handling.

Industrial Hygiene Vapor Pressure Occupational Safety

2,4-TDI vs. 2,6-TDI: Isomeric Impact on Uretdione Dimerization and Airborne Emissions

Within TDI grades, the specific isomeric composition directly impacts both shelf life and occupational safety. Computational studies show that the 2,4-TDI isomer readily forms a uretdione dimer with an exothermic enthalpy of -30.4 kJ/mol, whereas the 2,6-isomer does not dimerize under normal storage conditions [1]. Concurrently, field studies in foam plants confirm that the less reactive 2,6-isomer preferentially off-gasses, resulting in airborne TDI being disproportionately enriched in the 2,6-isomer compared to the original 80/20 feedstock [2].

Isomer Chemistry Storage Stability Occupational Exposure

Optimal Application Scenarios for Toluene Diisocyanate (TDI) Based on Performance Evidence


High-Resilience Flexible Foams for Automotive and Furniture Applications

Based on the evidence of TDI's ability to produce foams with 2.54 times higher hardness at half the density of comparable MDI systems [1], TDI-80 is the optimal selection for manufacturing lightweight, supportive seating and bedding foams. The low viscosity (0.3 mPa·s) of TDI also facilitates efficient mixing and flow in complex slabstock and molded foam production processes . This combination of high strength-to-weight ratio and superior processing latitude directly addresses industry demands for lightweighting and cost reduction in high-volume manufacturing.

Thermally Demanding Polyurethane Elastomers and Castable Composites

For applications requiring a quantifiably higher thermal degradation threshold, TDI-based polyether polyurethanes are preferable to MDI or IPDI analogs. The 155.7 kJ mol⁻¹ activation energy for thermal degradation of PE/TDI is measurably higher than that of PE/MDI (148.0 kJ mol⁻¹) and PE/IPDI (136.9 kJ mol⁻¹) . This evidence supports the selection of TDI-based systems for industrial rollers, mining components, and other cast polyurethane applications that are subjected to high service temperatures or dynamic heating from hysteresis, where enhanced thermal stability can extend part lifetime.

Solvent-Based Adhesives and Sealants Requiring Superior Tensile Strength

For solvent-based adhesive and sealant formulations where ultimate tensile strength is a primary specification, TDI-based prepolymers have been demonstrated to be superior to MDI-based equivalents in direct comparative tensile testing [2]. This makes TDI the isocyanate of choice for one-component moisture-cure adhesives and sealants used in construction and automotive assembly, where the strongest possible bond is required and yellowing from UV exposure is not a disqualifying factor.

Processes Requiring Deliberate Chemical Recycling via Hydrolysis

For research or industrial processes designed for chemical recycling of polyurethane waste back to monomers, TDI-based materials present a quantifiable advantage. The decomposition temperature of TDI-PU (199°C) is 38°C lower than that of MDI-PU (237°C) in subcritical water hydrolysis [3]. This lower energy barrier directly translates to reduced energy consumption and potentially faster throughput in chemical recycling operations, making TDI-based foams a more attractive feedstock for circular economy initiatives.

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